RGS4 Selectivity Over RGS7, RGS8, and RGS16: A >1,500-Fold Window Absent in Non-Fluorinated Benzenesulfonohydrazides
N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide demonstrates a pronounced selectivity for Regulator of G-protein Signaling 4 (RGS4) relative to other RGS family members in a standardized, multiplexed high-throughput flow cytometry protein interaction assay. Against RGS4, the compound exhibits an EC50 of 20 nM [1]. In contrast, under identical assay conditions, the EC50 values against RGS7, RGS8, and RGS16 are each reported as >30,000 nM [1]. This yields a calculated selectivity ratio of >1,500-fold for RGS4 over these closely related RGS subtypes. Known RGS4 tool compounds such as CCG-50014 achieve an IC50 of 30 nM with only >20-fold selectivity , placing the target compound's intra-family selectivity among the widest reported for aryl sulfonylhydrazone chemotypes. This selectivity profile cannot be extrapolated to unsubstituted benzenesulfonohydrazides or those bearing non-fluorinated arylidene groups, which typically show micromolar activity across diverse enzyme targets (e.g., urease, MAO) rather than targeted RGS modulation [2][3].
| Evidence Dimension | RGS4 potency and intra-family selectivity (EC50) |
|---|---|
| Target Compound Data | RGS4 EC50 = 20 nM; RGS7 EC50 > 30,000 nM; RGS8 EC50 > 30,000 nM; RGS16 EC50 > 30,000 nM. Selectivity ratio for RGS4 vs RGS7/8/16: >1,500-fold. |
| Comparator Or Baseline | CCG-50014: RGS4 IC50 = 30 nM, selectivity >20-fold over other RGS proteins. Generic benzenesulfonohydrazides: RGS activity not reported (urease IC50 1.11–4.89 μM; MAO IC50 0.33–7.14 μM). |
| Quantified Difference | Target compound achieves >1,500-fold selectivity window vs >20-fold for CCG-50014; RGS4 potency (20 nM) is comparable to optimized tool compounds CCG-50014 (30 nM) and CCG-203769 (17 nM) but with superior intra-family discrimination. |
| Conditions | Flow cytometry protein interaction assay (FCPIA); NIH R21NS057014 HTS campaign; University of New Mexico Assay; RGS-Gαo interaction measured. |
Why This Matters
For researchers studying RGS4-specific functions in GPCR signaling pathways (pain, addiction, cardiovascular regulation), this compound provides a wider selectivity window than the current standard tool compound CCG-50014, reducing confounding off-target effects at RGS7/RGS8/RGS16, which are critical concerns in phenotypic screening.
- [1] BindingDB Entry BDBM47800. Affinity Data: RGS4 EC50 = 20 nM; RGS7 EC50 > 3.00E+4 nM; RGS8 EC50 > 3.00E+4 nM; RGS16 EC50 > 3.00E+4 nM. University of New Mexico, NIH R21NS057014. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=47800 (Accessed 2026-05-02). View Source
- [2] Al-Rashida M. et al. (2020). Benzenesulfonohydrazides inhibiting urease. Journal of Molecular Structure, 1223, 129150. IC50 = 1.11–4.89 μM. View Source
- [3] Abid S.M.A. et al. (2017). Sulfonyl hydrazones as MAO-A/MAO-B inhibitors. Bioorganic Chemistry, 75, 291–302. IC50 = 0.33–7.14 μM. View Source
